5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18136589
InChI: InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)8(14)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C13H16BrNO5
Molecular Weight: 346.17 g/mol

5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid

CAS No.:

Cat. No.: VC18136589

Molecular Formula: C13H16BrNO5

Molecular Weight: 346.17 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid -

Specification

Molecular Formula C13H16BrNO5
Molecular Weight 346.17 g/mol
IUPAC Name 5-bromo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Standard InChI InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)8(14)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17)
Standard InChI Key YFGDVBAXJXCCJL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)Br)OC

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₆BrNO₅, with a molecular weight of 346.17 g/mol. Its IUPAC name, 5-bromo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, reflects the substitution pattern on the benzene ring:

  • Position 2: Boc-protected amino group (-NHBoc), enhancing stability and solubility in organic solvents.

  • Position 4: Methoxy (-OCH₃), an electron-donating group influencing electronic properties.

  • Position 5: Bromine (-Br), facilitating cross-coupling reactions.

Spectroscopic Analysis

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks for Boc methyl groups appear at δ ~1.4 ppm, while aromatic protons resonate between δ 6.5–8.0 ppm .

    • ¹³C NMR: Carbonyl carbons (Boc and carboxylic acid) appear at δ ~155–170 ppm.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% under optimized conditions.

  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 347.04.

Synthesis Pathways

Stepwise Synthesis

The synthesis involves four key steps (Figure 1):

  • Nitration: Introduction of a nitro group via mixed acid (H₂SO₄/HNO₃) at 0–5°C .

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) converts nitro to amino groups.

  • Bromination: Electrophilic bromination (Br₂ or N-bromosuccinimide) at position 5 .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dimethylaminopyridine (DMAP).

Table 1: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield (%)
NitrationH₂SO₄, HNO₃H₂SO₄0–5°C70–80
ReductionH₂, Pd/CEthanolRT85–90
BrominationBr₂, FeBr₃DCM40°C65–75
Boc ProtectionBoc₂O, DMAPTHFRT90–95

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .

Chemical Reactivity and Applications

Key Reactions

  • Esterification: Carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters, improving solubility .

  • Nucleophilic Substitution: Bromine undergoes Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl-aryl bond formation .

  • Boc Deprotection: Acidic hydrolysis (HCl/dioxane) yields free amines for further functionalization .

Table 2: Reaction Optimization Parameters

Reaction TypeReagentsSolventTemperatureConversion (%)
EsterificationMeOH, H₂SO₄DCM50°C95
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O80°C85
Boc Deprotection4M HCl, dioxaneDioxane40°C98

Pharmaceutical Applications

  • Peptide Synthesis: Boc group prevents unwanted side reactions during solid-phase peptide synthesis .

  • Drug Discovery: Serves as a scaffold for kinase inhibitors and protease activators .

  • Material Science: Modifies polymer backbones for enhanced thermal stability .

Biological Activity and Mechanism

Enzyme Inhibition

Structural analogs inhibit serine proteases (e.g., thrombin) by binding to active sites via hydrogen bonds with Boc carbonyls . For example, derivatives exhibit IC₅₀ values of 2–5 µM against trypsin-like proteases .

CompoundTargetIC₅₀ (µM)Cell LineReference
5-Bromo-2-NHBoc-4-OMe-BASerine protease3.2HepG2
5-Chloro-2-NHBoc-4-OMe-BAThrombin4.8HEK293

Comparative Analysis with Analogues

Substituent Effects

  • Boc vs. Free Amine: Boc protection reduces nucleophilicity by 50%, minimizing oxidation .

  • Bromine vs. Chlorine: Bromine enhances electrophilicity, increasing Suzuki coupling yields by 20% .

Table 4: Electronic and Steric Effects

CompoundLogPSolubility (mg/mL)Reactivity (Suzuki Yield %)
5-Bromo-2-NHBoc-4-OMe-BA2.10.585
5-Bromo-2-NH₂-4-OMe-BA1.32.465

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